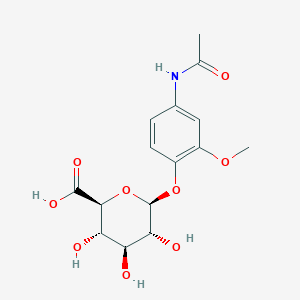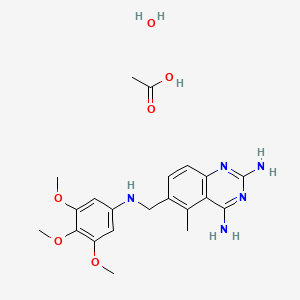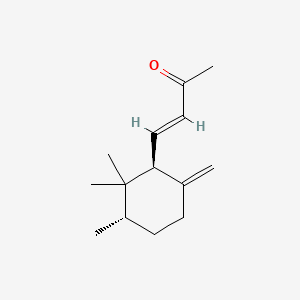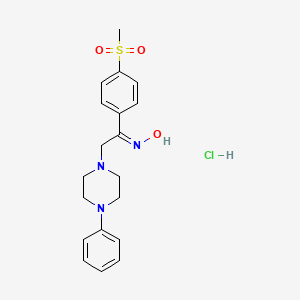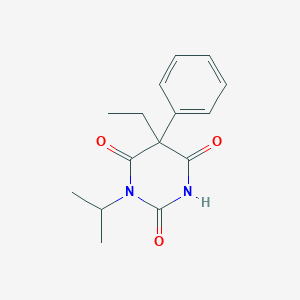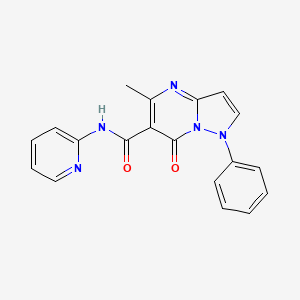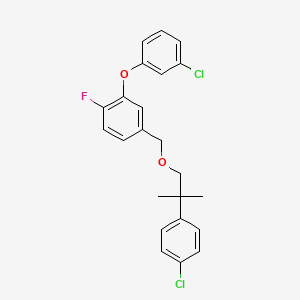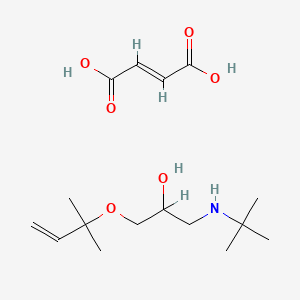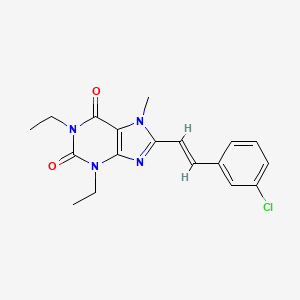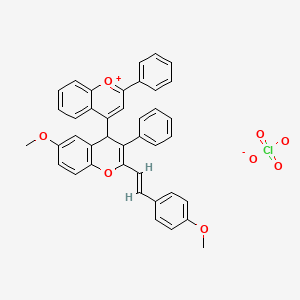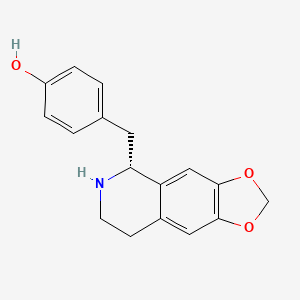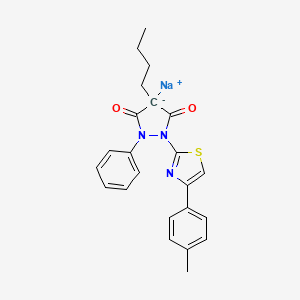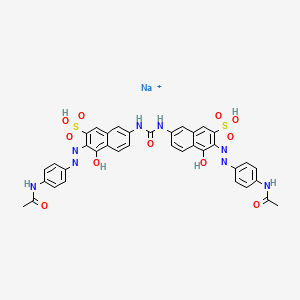![molecular formula C53H100O11 B15192267 [(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves the esterification of dipentaerythritol with the respective carboxylic acids. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid, toluenesulfonic acid, or zinc oxide . The process involves heating the reactants to temperatures ranging from 100°C to 240°C, depending on the specific acids used . The reaction is often carried out in the presence of a solvent or without it, with azeotropic distillation of water released during the reaction .
Industrial Production Methods
In industrial settings, the production of dipentaerythritol esters involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product . Industrial production also focuses on minimizing by-products and enhancing the thermal and oxidative stability of the esters .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol esters undergo various chemical reactions, including:
Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.
Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.
Transesterification: New esters formed by the exchange of ester groups.
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.
Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.
Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.
Uniqueness
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.
Eigenschaften
Molekularformel |
C53H100O11 |
|---|---|
Molekulargewicht |
913.4 g/mol |
IUPAC-Name |
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1 |
InChI-Schlüssel |
OKGDVTLALIBUFA-IYSFGBBBSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


